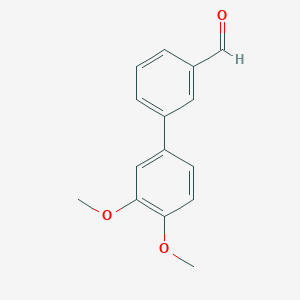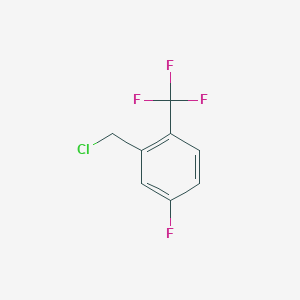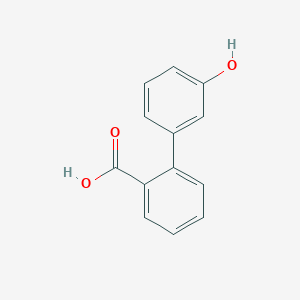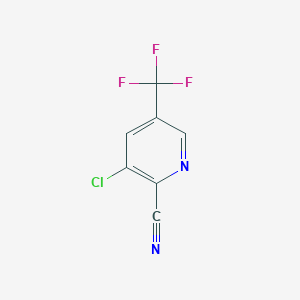
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Vue d'ensemble
Description
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (3-Cl-5-TFP-2-CN) is an organic compound commonly used in laboratory experiments for its properties as a versatile intermediate in organic synthesis. It is a colorless, crystalline solid with a melting point of 97°C, and a boiling point of 206°C. It is soluble in most organic solvents, and is insoluble in water. 3-Cl-5-TFP-2-CN is of particular interest due to its ability to react with other compounds to form new molecules, and its potential for use in a variety of scientific applications.
Applications De Recherche Scientifique
Agrochemical Industry
- Results and Outcomes : The use of this compound in agrochemicals has led to the development of over 20 new products with ISO common names, indicating its widespread adoption and effectiveness .
Pharmaceutical Industry
- Results and Outcomes : There are five pharmaceutical products containing this moiety that have been granted market approval, showcasing its utility in drug development .
Veterinary Medicine
- Results and Outcomes : Two veterinary products containing this compound have been approved for market, indicating its effectiveness in animal health care .
Organic Synthesis
- Results and Outcomes : The introduction of the trifluoromethyl group has been shown to significantly alter the biological activity and physical properties of compounds, enhancing their utility .
Liquid Crystal Development
- Results and Outcomes : The precise impact on liquid crystal performance varies, but typically includes improved response times and temperature stability .
Synthesis of Metal-Organic Frameworks (MOFs)
- Results and Outcomes : MOFs synthesized using this compound have shown enhanced gas adsorption capacities and selectivities .
Preparation of Methiodide Salts
- Results and Outcomes : These salts are then used as intermediates in further chemical reactions, often to introduce the trifluoromethyl group into other molecules .
Herbicide and Insecticide Intermediates
- Results and Outcomes : The resulting herbicides and insecticides are effective in controlling unwanted vegetation and insect pests, contributing to crop yield and quality .
Pharmaceutical Research
- Results and Outcomes : The research has led to several promising drug candidates that are currently undergoing clinical trials .
Chemical Property Studies
- Results and Outcomes : Insights gained from these studies inform the development of new chemical processes and products .
Development of Fluorinated Pesticides
- Results and Outcomes : Over 50% of pesticides launched in the last two decades are fluorinated, many containing the trifluoromethyl group, highlighting the importance of this compound .
Synthesis of Crop-Protection Products
- Results and Outcomes : The high demand for these derivatives underlines their significance in maintaining crop health and productivity .
Manufacturing of Liquid Crystals
- Results and Outcomes : The modifications lead to improved display qualities such as response times and temperature stability .
Creation of Metal-Organic Frameworks (MOFs)
- Results and Outcomes : MOFs involving this compound exhibit superior gas adsorption capacities and selectivities .
Synthesis of Methiodide Salts
- Results and Outcomes : These salts are crucial for introducing the trifluoromethyl group into various molecules .
Intermediates for Herbicides and Insecticides
- Results and Outcomes : The resulting products are widely used in agriculture to improve crop yield and quality .
These additional applications further illustrate the broad utility of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile in various scientific and industrial contexts. Its role in enhancing the properties of materials and serving as a key intermediate in synthesis underscores its value across multiple disciplines. For detailed experimental procedures and quantitative data, specialized scientific literature would provide the most comprehensive information .
Propriétés
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPKVFJSGNZICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363032 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
CAS RN |
80194-70-3 | |
| Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80194-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine](/img/structure/B1585946.png)
![5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde](/img/structure/B1585948.png)
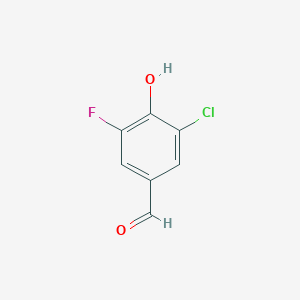

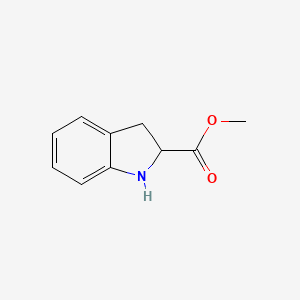
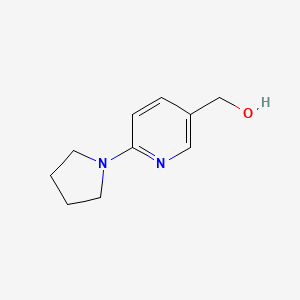
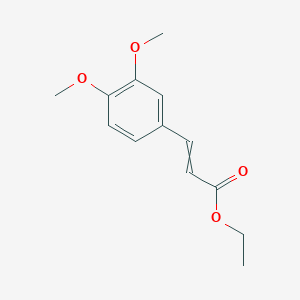
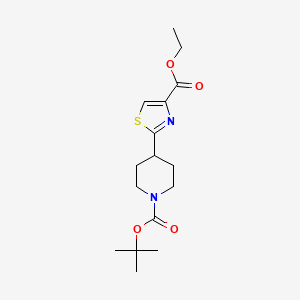
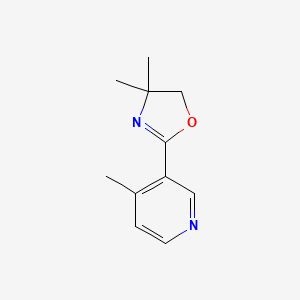
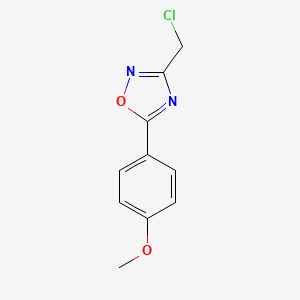
![Methyl benzo[b]thiophene-2-carboxylate](/img/structure/B1585965.png)
